Ponasterona A

Descripción general

Descripción

La Ponasterona A es una hormona esteroidea que pertenece a la clase de los ecdisteroides. Estos compuestos se encuentran principalmente en artrópodos y algunas plantas. La this compound es conocida por su función en la regulación de la muda y la metamorfosis en los insectos. Es un análogo de la ecdisona, otro ecdisteroide bien conocido.

Aplicaciones Científicas De Investigación

La Ponasterona A tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La Ponasterona A ejerce sus efectos uniéndose a los receptores de ecdisteroides, que son un tipo de receptor nuclear. Al unirse, induce un cambio conformacional en el receptor, lo que lleva a la activación de genes específicos involucrados en la muda y la metamorfosis. La cascada de señalización involucra la activación de receptores acoplados a proteínas G, que regulan respuestas celulares rápidas como la liberación de calcio y la fosforilación de proteínas . Este mecanismo permite un control preciso de la expresión genética y las respuestas celulares .

Análisis Bioquímico

Biochemical Properties

Ponasterone A plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to the ecdysone receptor, a nuclear receptor that regulates gene expression. This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. Ponasterone A also interacts with coactivators and corepressors, which further influence gene expression .

Cellular Effects

Ponasterone A exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Ponasterone A has been shown to regulate the expression of genes involved in cell growth, differentiation, and apoptosis. It also affects the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which play critical roles in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of Ponasterone A involves its binding to the ecdysone receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change that allows it to dimerize and bind to specific DNA sequences known as ecdysone response elements. This binding recruits coactivators and the transcriptional machinery, leading to the activation or repression of target genes. Ponasterone A also influences the activity of other transcription factors and signaling molecules, further modulating gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ponasterone A can vary over time. Studies have shown that Ponasterone A is relatively stable and can maintain its activity for extended periods. Its effects on cellular function may change over time due to factors such as degradation, cellular adaptation, and changes in receptor expression levels. Long-term exposure to Ponasterone A has been associated with sustained changes in gene expression and cellular behavior, highlighting its potential for use in gene regulation studies .

Dosage Effects in Animal Models

The effects of Ponasterone A in animal models are dose-dependent. At low doses, Ponasterone A can effectively induce gene expression and modulate cellular processes without causing significant toxicity. At higher doses, Ponasterone A may exhibit toxic effects, including disruption of normal cellular function and induction of apoptosis. Studies have identified threshold doses for various effects, providing valuable information for optimizing its use in research and therapeutic applications .

Metabolic Pathways

Ponasterone A is involved in several metabolic pathways, including those related to steroid metabolism and gene regulation. It interacts with enzymes such as cytochrome P450s, which are involved in the biosynthesis and metabolism of steroids. Ponasterone A also affects metabolic flux and metabolite levels, influencing processes such as energy production and lipid metabolism. These interactions highlight the complex role of Ponasterone A in cellular metabolism and its potential impact on overall cellular function .

Transport and Distribution

Within cells and tissues, Ponasterone A is transported and distributed through specific mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, Ponasterone A can localize to various compartments, including the nucleus, where it exerts its gene regulatory effects. The distribution of Ponasterone A within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

Ponasterone A exhibits specific subcellular localization patterns that are critical for its activity and function. It is primarily localized in the nucleus, where it binds to the ecdysone receptor and regulates gene expression. Additionally, Ponasterone A may undergo post-translational modifications that influence its localization and activity. These modifications can direct Ponasterone A to specific compartments or organelles, further modulating its effects on cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Ponasterona A se puede sintetizar a través de varios métodos. Un método eficiente implica el uso de Escherichia coli recombinante que alberga la glucosiltransferasa GTBP1. Este método logra un alto rendimiento molar del 92.7% en un sistema bifásico con eliminación in situ del producto . Otro enfoque implica la síntesis química a partir de la 20-hidroxiecdisona, aunque este método es más complejo y los rendimientos son relativamente bajos .

Métodos de producción industrial: La producción industrial de this compound es desafiante debido a su compleja estructura molecular y baja abundancia natural. Los enfoques biocatalíticos que utilizan microorganismos como Bacillus pumilus han mostrado promesa para la producción a gran escala. Estos métodos ofrecen alta selectividad, condiciones de reacción suaves y compatibilidad ambiental .

Análisis De Reacciones Químicas

La Ponasterona A experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes productos.

Reducción: Las reacciones de reducción de la this compound son menos comunes pero se pueden lograr en condiciones específicas.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de la this compound, que se han estudiado por sus actividades biológicas .

Comparación Con Compuestos Similares

La Ponasterona A es similar a otros ecdisteroides como:

Ecdysona: La principal hormona de la muda en los insectos, estructuralmente similar pero con diferentes actividades biológicas.

20-Hidroxiecdisona: Otro ecdisteroide bien conocido con funciones similares pero diferente potencia y aplicaciones.

Muristerona A: Un análogo sintético con propiedades inductoras de genes similares a la this compound.

La this compound es única debido a su alta bioactividad y aplicaciones específicas en sistemas de expresión genética. Su capacidad para inducir la expresión genética con alta especificidad tisular la convierte en una herramienta valiosa en la investigación científica .

Propiedades

IUPAC Name |

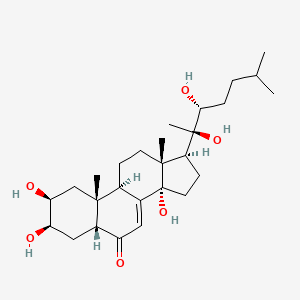

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYYBCXMCWDUAZ-JJJZTNILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040595 | |

| Record name | Ponasterone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13408-56-5 | |

| Record name | Ponasterone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13408-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponasterone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponasterone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PONASTERONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84986BG3NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ponasterone A binds to the ecdysone receptor (EcR) with high affinity, forming a complex with ultraspiracle protein (USP) [, , , , ]. This complex acts as a transcription factor, binding to specific DNA sequences called ecdysone response elements (EcREs) and regulating gene expression [, ]. This ultimately leads to a cascade of events, including molting in insects and crustaceans [, , , , ].

A:

- Spectroscopic Data:

A: Ponasterone A is stable in ethanol solution for at least four months at 20°C []. Its stability in other solvents or under different conditions has not been extensively reported in these papers.

ANone: Ponasterone A is not known to possess catalytic properties. Its primary applications stem from its biological activity as an ecdysteroid.

A: Computational methods like molecular docking have been used to predict the binding affinity of Ponasterone A and other ecdysteroids to the EcR [, ]. This can be useful for screening potential insecticides and understanding structure-activity relationships.

A: The presence of hydroxyl groups at C-20 and C-22 is crucial for the biological activity of Ponasterone A and other ecdysteroids []. Modifications to the side chain at C-20:C-22 can significantly impact its potency [, ]. For example, Ponasterone A is generally more potent than ecdysone, which lacks a hydroxyl group at C-25 [, ].

A: While stable in ethanol at 20°C for extended periods [], specific formulation strategies to further enhance stability, solubility, or bioavailability have not been discussed in these research papers.

ANone: The provided research papers primarily focus on the biological activity and characterization of Ponasterone A. Information regarding specific SHE regulations, compliance, risk minimization, or responsible practices is not discussed.

ANone: Information regarding the toxicity, adverse effects, and safety profile of Ponasterone A in mammals, including potential long-term effects, is not available in these research papers.

A: Several other phytoecdysteroids with similar biological activity to Ponasterone A have been identified, such as 20-hydroxyecdysone, inokosterone, cyasterone, and muristerone A [, , , , ]. These compounds exhibit varying potencies and might be explored as alternatives depending on the specific application.

ANone: Key resources include:

- Cell lines: Insect cell lines like Drosophila Kc cells and Sf9 cells are valuable for studying EcR activity and screening potential ligands [, , , , ].

- Antibodies: Monoclonal antibodies against DmEcR and DmUSP facilitate the identification and characterization of ecdysteroid receptor components [].

- Analytical techniques: HPLC, mass spectrometry, and NMR are essential for isolating, characterizing, and quantifying Ponasterone A and its metabolites [, , , ].

ANone:

- Discovery of ecdysone: Butenandt and Karlson's isolation of ecdysone from silkworm pupae marked the beginning of ecdysteroid research [].

- Identification of Ponasterone A: Nakanishi, Takemoto and colleagues discovered Ponasterone A as a potent phytoecdysteroid [, ].

- Development of radiolabeled Ponasterone A: The synthesis of [3H]ponasterone A enabled significant advancements in studying ecdysteroid receptors [, ].

ANone: Ponasterone A research bridges several disciplines, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.